
4-Bromobenzamide
Overview
Description
4-Bromobenzamide is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.04 .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient . Another method involves the electrochemical fluorination of this compound in anhydrous HF .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H6BrNO . It has a molecular weight of 200.03 g/mol . The compound forms a fine crystalline powder .Chemical Reactions Analysis
This compound can act as a PdCl2 ligand or as one of the reactants of the Suzuki coupling reaction, depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in catalytic reactions .Physical And Chemical Properties Analysis
This compound appears as a white fine crystalline powder . It has a melting point of 190-193 °C and a predicted boiling point of 309.9±25.0 °C . The compound has a density of 1.5488 (rough estimate) and a refractive index of 1.5500 (estimate) .Scientific Research Applications
Crystal Structure and Halogen Interactions
- Synthon Modularity in Cocrystals : 4-Bromobenzamide has been studied for its role in the formation of cocrystals with n-alkanedicarboxylic acids, focusing on type I and type II halogen···halogen interactions. This research provides insights into the classification criteria for different types of halogen interactions and their manifestation in cocrystals (Tothadi, Joseph, & Desiraju, 2013).
Functional Behavior and Fluorescence Spectroscopy
- Dual Functional Behavior Study : A study explored the dual functionality of 1,2-bis(this compound)benzene, revealing its varying roles as a PdCl2 ligand or a reactant in the Suzuki coupling reaction under different conditions (Cavalheiro, Nobre, & Kessler, 2019).
Catalysis and Chemical Synthesis
- Palladium-Catalyzed Arylations : Research on the palladium-catalyzed direct arylation of heteroarene C-H bonds by 2- or 4-bromobenzamides has been conducted. This study highlights the efficiency of bromobenzamides in facilitating the arylation of various heteroarenes (Chen, Bruneau, Dixneuf, & Doucet, 2013).
Environmental and Microbial Studies
- Metabolism of Herbicides : A study involving Klebsiella pneumoniae subsp. ozaenae demonstrated its ability to metabolize the herbicide bromoxynil, a compound structurally related to bromobenzamides. This research provides insights into microbial degradation processes of similar compounds (McBride, Kenny, & Stalker, 1986).
Pharmaceutical and Biological Research
Antibacterial Activity : The synthesis and antibacterial activity of a chelate complex involving (N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide and copper(II) sulfate was studied. This complex exhibited significant antibacterial properties (Il’in et al., 2011).
Transdermal Penetration Enhancers : Research on iminosulfuranes, a new class of chemical penetration enhancers, involved N-(4-bromobenzoyl)-S,S-dimethyliminosulfurane, which showed potential for enhancing transdermal drug delivery (Ramezanli, Tsai, Dorrani, & Michniak-Kohn, 2015).
Analytical and Spectroscopic Methods
Vibrational Spectroscopic Analysis : A study on N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, utilized vibrational spectroscopic methods to analyze its properties, highlighting potential applications in electro-optical fields (Dwivedi & Kumar, 2019).
Electrochemical Studies : Electrochemical fluorination of this compound was studied, providing insights into the transformation processes of similar aromatic compounds (Shainyan & Danilevich, 2006).
Safety and Hazards
4-Bromobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
While specific future directions for 4-Bromobenzamide are not mentioned in the retrieved papers, the compound’s dual functionality in the Suzuki coupling reaction suggests potential for further exploration in green chemistry . Additionally, its use in the preparation of other compounds indicates its value in various chemical syntheses.
Mechanism of Action
Target of Action
4-Bromobenzamide is a chemical compound with the molecular formula BrC6H4CONH2 It has been used in the preparation of(N-benzylpiperidin-4-yl)-4-tri-n-butylstannylbenzamide , a compound that possesses high affinity for both sigma-1 and sigma-2 receptor subtypes . These receptors are involved in various cellular functions, including cell proliferation, differentiation, and survival.
Mode of Action
It has been reported that the compound may act as aPdCl2 ligand or as one of the reactants of the Suzuki coupling reaction , depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in catalytic reactions .
Result of Action
Its use in the synthesis of compounds with high affinity for sigma-1 and sigma-2 receptor subtypes suggests potential implications in modulating these receptors’ functions .
Action Environment
It’s known that factors such as stoichiometric conditions, temperature, and reaction time can influence its role in the suzuki coupling reaction .
Biochemical Analysis
Biochemical Properties
4-Bromobenzamide has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the preparation of (N-benzylpiperidin-4-yl)-4-tri-n-butylstannylbenzamide . The nature of these interactions often involves the bromine atom in this compound, which can participate in electrophilic aromatic substitution reactions.
Cellular Effects
In a study on human gingival fibroblasts, this compound was found to have significant effects on cellular processes . It was observed to inhibit the production of IL-6 and prostaglandin E2 (PGE2), two key mediators of inflammation . This suggests that this compound may influence cell signaling pathways and gene expression related to inflammation.
properties
IUPAC Name |
4-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNRAJCPNLYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220098 | |
| Record name | Benzamide, p-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
698-67-9 | |
| Record name | 4-Bromobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, p-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, p-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5Y2274MYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Bromobenzamide?
A1: this compound has the molecular formula C7H6BrNO and a molecular weight of 214.05 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ spectroscopic techniques like FTIR, 1H NMR, and 13C NMR to identify and characterize this compound. [, ]
Q3: How does this compound interact in biological systems?
A3: Research shows this compound exhibits anti-inflammatory properties by inhibiting the production of IL-6 and Prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts. [] Further research indicates that it may be metabolized to 4-bromobenzoic acid in the skin. []
Q4: Can this compound be used to stimulate microbial activity?
A4: Yes, this compound, along with other brominated benzoates, has demonstrated the ability to prime microbial PCB dechlorination in sediment samples. This suggests its potential in bioremediation strategies. []
Q5: Does this compound have applications in organic synthesis?
A5: this compound plays a role in synthesizing platinum(II) complexes with thiourea derivative ligands. These complexes exhibit supramolecular aggregation stabilized by weak interactions like C-H···π and π···π stacking. [] Additionally, it can be employed in palladium-catalyzed C-C bond construction through C-H functionalization for the direct arylation of heteroaromatics. []
Q6: How do structural modifications of this compound affect its activity?
A6: Studies on similar compounds with varying halogen substitutions and alkyl chain lengths indicate significant changes in thromboxane synthetase inhibition and antihypertensive properties. [] Replacing bromine with fluorine or chlorine in the para position of the benzamide moiety also influences antinociceptive and antimicrobial activity. [, ]
Q7: What is known about the crystal structure of this compound?
A7: this compound crystallizes forming an intramolecular N—H⋯O hydrogen bond. The crystal packing is further stabilized by intermolecular N—H⋯O and O—H⋯N hydrogen bonds. [] In cocrystals with dicarboxylic acids, this compound exhibits Type I and Type II halogen···halogen interactions, influencing the crystal packing. [, ]
Q8: What is the significance of halogen···halogen interactions in this compound cocrystals?
A8: These interactions, classified as Type I or Type II, play a crucial role in determining the packing arrangement and polymorphism observed in this compound cocrystals with dicarboxylic acids. [, ]
Q9: What analytical techniques are used to study this compound?
A9: Researchers employ techniques like synchronous fluorescence spectroscopy to study the behavior and reactivity of this compound, particularly in reactions like the Suzuki coupling. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

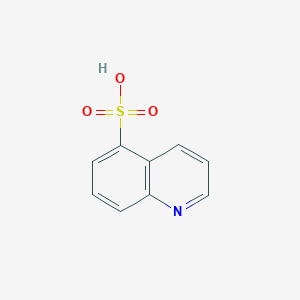
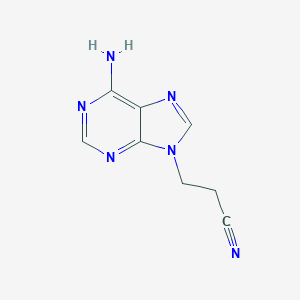
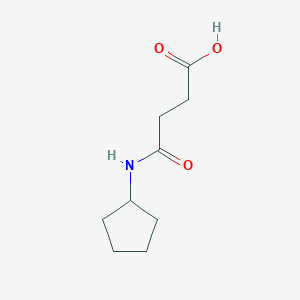
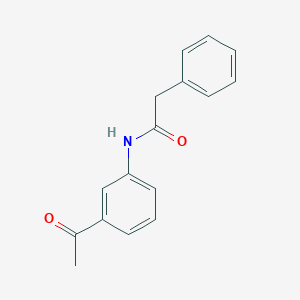


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)

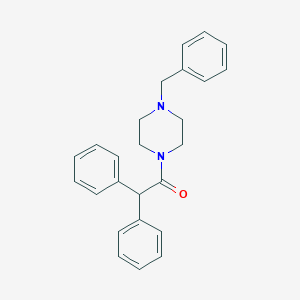
![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)


